1,3-dimethyl-7-(4-methylbenzyl)-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
1,3-dimethyl-7-(4-methylbenzyl)-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-7-(4-methylbenzyl)-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the purine core: This can be achieved through the condensation of appropriate amines and aldehydes under acidic or basic conditions.
Introduction of the methyl groups: Methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Attachment of the 4-methylbenzyl group: This can be done through a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and a Lewis acid catalyst.
Formation of the hydrazinyl group: This involves the reaction of hydrazine derivatives with the purine core under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-7-(4-methylbenzyl)-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,3-dimethyl-7-(4-methylbenzyl)-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-7-(4-methylbenzyl)-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione: Lacks the hydrazinyl group, which may affect its biological activity.
1,3-dimethyl-7-(4-methylbenzyl)-8-[(2E)-2-(1-phenylethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione: The (2E) isomer, which may have different chemical and biological properties.
Uniqueness
The presence of the hydrazinyl group and the specific (2Z) configuration in 1,3-dimethyl-7-(4-methylbenzyl)-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione makes it unique compared to similar compounds. This configuration can significantly influence its reactivity and interaction with biological targets, potentially leading to unique therapeutic properties.
Properties
Molecular Formula |
C23H24N6O2 |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
1,3-dimethyl-7-[(4-methylphenyl)methyl]-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione |
InChI |
InChI=1S/C23H24N6O2/c1-15-10-12-17(13-11-15)14-29-19-20(27(3)23(31)28(4)21(19)30)24-22(29)26-25-16(2)18-8-6-5-7-9-18/h5-13H,14H2,1-4H3,(H,24,26)/b25-16- |
InChI Key |
XLACOEICUNCXQE-XYGWBWBKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2N/N=C(/C)\C4=CC=CC=C4)N(C(=O)N(C3=O)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2NN=C(C)C4=CC=CC=C4)N(C(=O)N(C3=O)C)C |
Origin of Product |
United States |
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